molecular formula C13H17N5O3 B2989432 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879465-96-0

8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2989432
CAS No.: 879465-96-0
M. Wt: 291.311
InChI Key: URPQKFBLFNXNSS-UHFFFAOYSA-N
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Description

8-(2-Methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by a methyl-substituted imidazo[2,1-f]purine core and a 2-methoxyethyl group at the 8-position.

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(20)15-11(9)19)14-12(18)17(7)5-6-21-4/h5-6H2,1-4H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQKFBLFNXNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-Methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular structure can be summarized as follows:

PropertyDetails
Molecular Formula C₁₉H₂₁N₅O₃
Molecular Weight 365.4 g/mol
IUPAC Name 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS Number 4859141

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA/RNA Interaction : It can interfere with nucleic acid synthesis, affecting cell proliferation.
  • Oxidative Stress Induction : The compound may induce oxidative stress leading to apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines including breast and prostate cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanism Insights : The anticancer effect is linked to the inhibition of DNA synthesis and the modulation of signaling pathways related to cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains in laboratory settings.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties as well.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (p < 0.05).
    • Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
  • Antibacterial Efficacy :
    • In a clinical trial assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited significant inhibitory action with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Targets

The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent variations at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-f]Purine-2,4-Dione Derivatives
Compound Name & Structure Key Substituents Primary Targets/Mechanisms Key Pharmacological Findings References
8-(2-Methoxyethyl)-1,6,7-trimethyl (Target Compound) 8: 2-Methoxyethyl; 1,6,7: Trimethyl Not directly studied Inferred from analogs: Potential PPARγ agonism or 5-HT receptor modulation N/A
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl) 8: 2-Aminophenyl; 3: Butyl; 1,6,7: Trimethyl PPARγ agonist Induces apoptosis in NSCLC cells via ROS production, caspase-3 activation, and MMP collapse
3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl) 8: Fluorophenyl-piperazinylpentyl 5-HT1A/5-HT7 receptor ligand Antidepressant activity (2.5–5 mg/kg in FST), moderate metabolic stability
AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl) 8: Fluorophenyl-piperazinylbutyl; 1,3: Dimethyl 5-HT1A partial agonist Stronger brain penetration, antidepressant activity, mild sedation, weight gain
AZ-861 (8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl) 8: Trifluoromethylphenyl-piperazinylbutyl 5-HT1A partial agonist Higher 5-HT1A affinity (Ki = 0.2 nM), lipid metabolism disturbances
Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl) 8: Isoquinolinylbutyl; 1,3: Dimethyl 5-HT1A receptor, PDE4B/PDE10A inhibitor High 5-HT1A affinity, moderate PDE inhibition

Functional and Pharmacokinetic Comparisons

A. Anticancer Activity
  • CB11: Demonstrates PPARγ-dependent cytotoxicity in NSCLC cells with EC50 values in the low micromolar range. The 2-aminophenyl group at the 8-position enhances PPARγ binding .
B. Antidepressant Activity
  • 3i and AZ-853/AZ-861 : Fluorinated arylpiperazinylalkyl chains at the 8-position enhance 5-HT1A receptor affinity (Ki = 0.2–0.6 nM). AZ-861’s trifluoromethyl group increases lipophilicity, correlating with stronger receptor activation .
  • Target Compound : The lack of a piperazinyl group may limit 5-HT receptor engagement, but the 2-methoxyethyl substituent could improve solubility and CNS penetration.

Structure-Activity Relationships (SAR)

  • 8-Position Substituents: Piperazinylalkyl chains (e.g., 3i, AZ-853): Critical for 5-HT receptor binding. Aromatic groups (e.g., CB11’s aminophenyl): Enhance PPARγ agonism. 2-Methoxyethyl (Target Compound): Likely improves metabolic stability and solubility.
  • Methyl Substitutions :
    • 1,6,7-Trimethyl (Target Compound): May sterically hinder off-target interactions, improving selectivity.
    • 1,3-Dimethyl (AZ-853/AZ-861): Balances receptor affinity and pharmacokinetics.

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